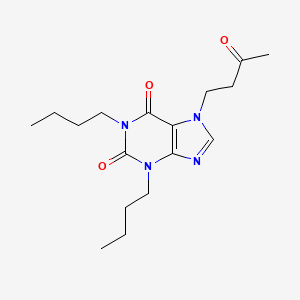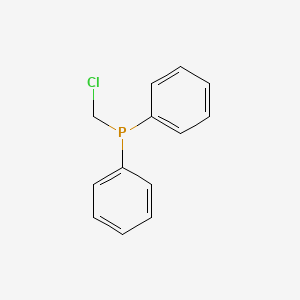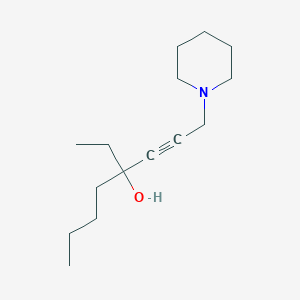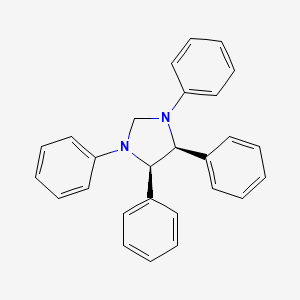![molecular formula C11H18NO2PSi B14620371 3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine CAS No. 58068-64-7](/img/structure/B14620371.png)
3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine is an organophosphorus compound that features a unique combination of a phenyl group, a trimethylsilyl group, and an oxazaphospholidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine typically involves the reaction of a phenyl-substituted oxazaphospholidine with a trimethylsilylating agent. Common reagents used in this process include trimethylsilyl chloride and trimethylsilyl trifluoromethanesulfonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound is susceptible to hydrolysis, leading to the formation of silanols and phosphonic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides and alkoxides are used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted oxazaphospholidines.
Hydrolysis: Silanols and phosphonic acids.
Applications De Recherche Scientifique
3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biology and Medicine: Research is ongoing into its potential use as a precursor for biologically active compounds
Mécanisme D'action
The mechanism of action of 3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The phenyl group can participate in π-π interactions, influencing the compound’s reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]-, trimethylsilyl ester
- Phenyltris(trimethylsiloxy)silane
- Silane, trimethyl(phenylethynyl)-
Uniqueness
3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine is unique due to its oxazaphospholidine ring, which imparts distinct chemical properties compared to other trimethylsilyl-substituted compounds. This structural feature allows for specific reactivity patterns and applications that are not observed in similar compounds .
Propriétés
Numéro CAS |
58068-64-7 |
|---|---|
Formule moléculaire |
C11H18NO2PSi |
Poids moléculaire |
255.32 g/mol |
Nom IUPAC |
trimethyl-[(3-phenyl-1,3,2-oxazaphospholidin-2-yl)oxy]silane |
InChI |
InChI=1S/C11H18NO2PSi/c1-16(2,3)14-15-12(9-10-13-15)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clé InChI |
HSMNBFZBQISGIH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OP1N(CCO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione](/img/structure/B14620302.png)
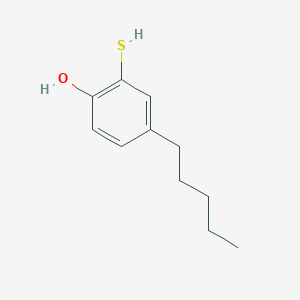
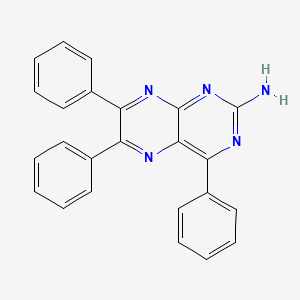
![1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14620313.png)
![4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14620315.png)
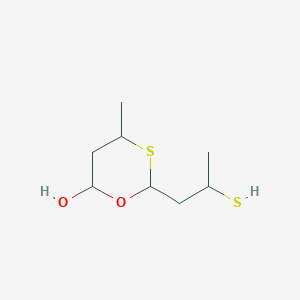
![[1-(Phenylsulfanyl)cyclopentyl]methanol](/img/structure/B14620324.png)
![4-Methoxy-6-oxo-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14620336.png)
